2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is a chemical compound with the molecular formula C14H12Cl2N2O It is known for its unique structure, which includes a chloro-substituted aniline and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline typically involves the reaction of 2-chloro-5-nitroaniline with 4-chlorophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium tetrafluoroborate
- 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminobenzenediazonium hydrogen sulphate
Uniqueness
Compared to similar compounds, 2-Chloro-5-(4-chlorophenoxy)-4-dimethylaminoaniline is unique due to its specific substitution pattern and the presence of both chloro and dimethylamino groups
Properties
CAS No. |
85896-11-3 |
---|---|
Molecular Formula |
C14H14Cl2N2O |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-chloro-5-(4-chlorophenoxy)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C14H14Cl2N2O/c1-18(2)13-7-11(16)12(17)8-14(13)19-10-5-3-9(15)4-6-10/h3-8H,17H2,1-2H3 |
InChI Key |
VVCPHTYRZMNORC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)Cl)N)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.